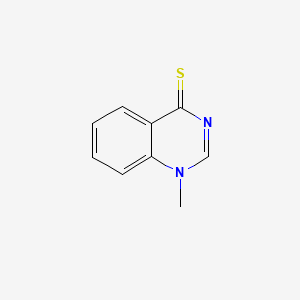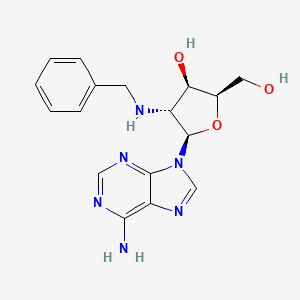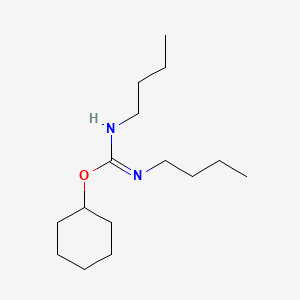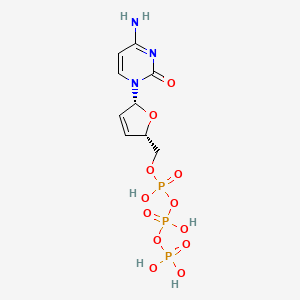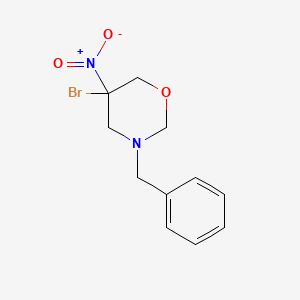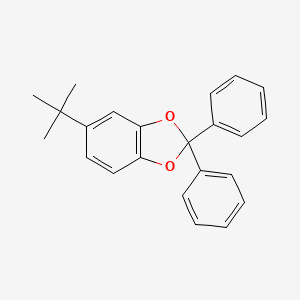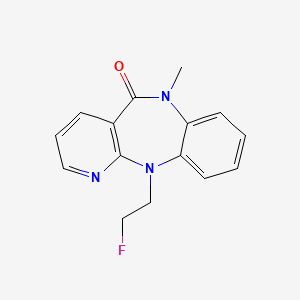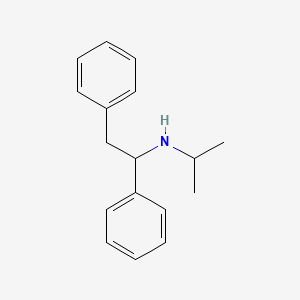
Npdpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-iso-propyl-1,2-diphenylethylamine, commonly known as Npdpa, is a dissociative anesthetic that has been sold online as a designer drug. It was first identified in Germany in 2008. This compound is structurally related to other compounds such as diphenidine and ephenidine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Npdpa involves the reaction of 1,2-diphenylethylamine with isopropyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Npdpa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: This compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and halogenated this compound compounds .
Aplicaciones Científicas De Investigación
Npdpa has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Studied for its potential use as an anesthetic and its effects on the central nervous system.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
Npdpa exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to this receptor, this compound inhibits the action of glutamate, leading to dissociative anesthetic effects. The compound also undergoes metabolic transformations, including N-oxidation and N-dealkylation, which contribute to its overall pharmacological profile .
Comparación Con Compuestos Similares
Npdpa is structurally similar to other compounds such as:
Diphenidine: Another dissociative anesthetic with similar pharmacological effects.
Ephenidine: Shares a similar mechanism of action and is used in similar research applications.
Methoxphenidine (MXP): A related compound with comparable effects on the NMDA receptor.
This compound is unique in its specific interaction with the NMDA receptor and its distinct metabolic pathway, which includes N-oxidation and N-dealkylation .
Propiedades
Número CAS |
774118-46-6 |
|---|---|
Fórmula molecular |
C17H21N |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
N-(1,2-diphenylethyl)propan-2-amine |
InChI |
InChI=1S/C17H21N/c1-14(2)18-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,17-18H,13H2,1-2H3 |
Clave InChI |
FBRJTEBLJRHAQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



